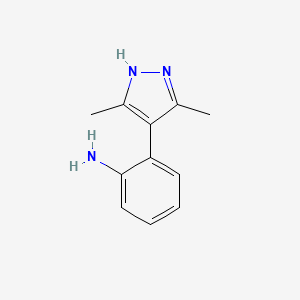

2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline

Description

General Overview of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, with the chemical formula C₆H₅NH₂, is the simplest aromatic amine, consisting of a phenyl group attached to an amino group. nih.gov This structure serves as a fundamental building block in organic synthesis. The amino group is a powerful activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic substitution reactions, predominantly at the ortho and para positions. nih.govnih.gov

Aniline and its derivatives are pivotal starting materials for a vast array of industrial products, including polymers, rubber, agricultural chemicals, and pigments. mdpi.com Their most significant role, historically and currently, is in the synthesis of dyes. nih.gov Furthermore, the aniline scaffold is a common feature in many pharmaceuticals, where it is modified through reactions such as acylation, halogenation, and diazotization to produce molecules with specific biological functions. nih.govsmolecule.com The production of aniline is typically achieved through the catalytic hydrogenation of nitrobenzene. nih.govmdpi.com

Significance of Pyrazole (B372694) Heterocycles in Synthetic and Coordination Chemistry Research

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. mdpi.com This structural motif is considered a "privileged scaffold" in medicinal chemistry because it is a core component in numerous approved drugs and bioactive natural products. nih.govmdpi.comtandfonline.com Pyrazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov

In the realm of coordination chemistry, pyrazoles are highly valued as ligands. The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form stable complexes. smolecule.com The versatility of pyrazole-derived ligands allows for the construction of diverse coordination compounds, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. mdpi.comnih.gov Researchers explore these metal complexes for potential applications in catalysis, materials science, and as models for bioinorganic systems. nih.gov

Emergence and Academic Interest in 2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline and Related Structures

The academic interest in this compound is part of a broader fascination with pyrazole-aniline scaffolds. These hybrid molecules combine the key features of both parent groups, offering possibilities for creating novel ligands, catalysts, or biologically active agents. The pyrazole ring is recognized as a cornerstone in the development of protein kinase inhibitors for targeted cancer therapies, and aniline-derived pyrazoles have been reported as potent antibacterial agents. nih.govmdpi.com

While extensive literature on the specific isomer this compound is not widely available, significant research on closely related structures underscores the academic interest in this molecular architecture. For instance, derivatives of ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline have been investigated as potential inhibitors of the DPP-IV enzyme for the treatment of type 2 diabetes. chemmethod.comchemmethod.com The related 3,5-dimethyl-1H-pyrazolyl moiety is present in compounds that have been evaluated for antibacterial and anticancer activities. researchgate.net Furthermore, the structurally similar compound 2-(1H-pyrazol-5-yl)aniline has been synthesized and studied for its utility as a corrosion inhibitor. researchgate.net The synthesis of coordination complexes from ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, which features a similar spatial arrangement of the pyrazole and aniline moieties, further highlights the relevance of this structural class in inorganic chemistry. nih.gov

Scope and Objectives of Academic Research on the Chemical Compound

Based on the research conducted on analogous structures, the academic objectives for investigating this compound can be categorized into several key areas:

Synthetic Methodology Development: A primary objective is to establish efficient and high-yield synthetic routes to produce this compound and its derivatives. Research in this area would focus on optimizing reaction conditions, exploring different catalysts, and developing methods that are scalable and adhere to the principles of green chemistry, similar to the microwave-assisted synthesis developed for 2-(1H-pyrazol-5-yl)aniline. researchgate.net

Coordination Chemistry and Catalysis: A significant area of research is the exploration of its properties as a ligand. The compound possesses both a pyrazole and an aniline group, which can act as coordination sites for metal ions. The objectives include the synthesis and characterization of new metal complexes and coordination polymers. mdpi.comnih.gov The structural, electronic, and magnetic properties of these complexes would be investigated to assess their potential in catalysis, sensing, or as functional materials.

Medicinal Chemistry and Biological Screening: Drawing from the well-established biological importance of the pyrazole scaffold, a major objective is to evaluate the therapeutic potential of this compound. nih.govtandfonline.com Research would involve screening the compound and its derivatives for a range of biological activities.

| Potential Biological Activity | Rationale Based on Related Structures | Reference |

|---|---|---|

| Anticancer | Pyrazole scaffolds are key in many protein kinase inhibitors and other anticancer agents. | mdpi.comresearchgate.net |

| Antibacterial | Aniline-derived pyrazole compounds have shown potent activity against resistant bacteria. Metal complexes of similar ligands also show antibacterial properties. | nih.govnih.gov |

| Enzyme Inhibition | Related pyrazole-aniline structures have been investigated as DPP-IV inhibitors for diabetes. | chemmethod.comchemmethod.com |

Materials Science: Another research avenue is the investigation of this compound's utility in materials science. Following the discovery that a related isomer acts as a corrosion inhibitor for an aluminum alloy, a key objective would be to test this compound for similar or enhanced properties on various metals and alloys. researchgate.net

The research findings on related pyrazole-aniline structures are summarized in the table below, providing a clear indication of the academic landscape and future research directions for the title compound.

| Research Area | Summary of Findings for Related Compounds | Example Compound/Scaffold | Reference |

|---|---|---|---|

| Synthesis | Microwave-assisted green synthesis developed. | 2-(1H-pyrazol-5-yl)aniline | researchgate.net |

| Coordination Chemistry | Formation of 1D Ni(II) coordination polymer. | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol | mdpi.com |

| Coordination Chemistry | Synthesis of mononuclear Cd(II), Cu(II), and Fe(II) complexes with antibacterial activity. | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | nih.gov |

| Medicinal Chemistry | Investigated as potential DPP-IV inhibitors for diabetes. | ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | chemmethod.comchemmethod.com |

| Materials Science | Demonstrated effectiveness as a corrosion inhibitor for Al-2014 alloy. | 2-(1H-pyrazol-5-yl)aniline | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOXGDPYEUEAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103858-98-6 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Aniline

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For a molecule like 2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline, which features a substituted pyrazole (B372694) ring linked to an aniline (B41778) moiety, two primary retrosynthetic disconnections are most logical.

The first and most common strategy involves the disconnection of the carbon-carbon bond between the pyrazole and the aniline rings. This is a C(aryl)-C(aryl) disconnection, which points towards a modern cross-coupling reaction, such as the Suzuki-Miyaura coupling. This pathway breaks the target molecule down into two key synthons: a 4-halopyrazole derivative (specifically 4-halo-3,5-dimethylpyrazole) and a 2-aminophenyl organometallic reagent, such as 2-aminophenylboronic acid. This approach is advantageous as it allows for the late-stage introduction of the aniline moiety onto a pre-formed pyrazole core.

The second major approach involves breaking the pyrazole ring itself. The most established classical method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). beilstein-journals.org This disconnection breaks two carbon-nitrogen bonds, leading back to hydrazine and a β-diketone precursor, specifically 3-(2-aminophenyl)pentane-2,4-dione. This strategy integrates the aniline moiety into the backbone of the precursor before the formation of the heterocyclic ring.

These two distinct retrosynthetic pathways highlight the main strategies available for the synthesis of this compound: building the pyrazole ring onto an existing aniline-containing precursor or coupling a pre-formed pyrazole with an aniline derivative.

Classical Approaches to Pyrazole Ring Formation Applied to the Chemical Compound Precursors

The most prominent classical method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-diketone (a 1,3-dicarbonyl compound) with hydrazine or its derivatives. beilstein-journals.org This method is highly versatile and widely used for preparing a variety of pyrazole-containing compounds. chim.it

Following the second retrosynthetic pathway, the synthesis of this compound would begin with the precursor 3-(2-aminophenyl)pentane-2,4-dione. The reaction involves the condensation of this diketone with hydrazine hydrate (B1144303) (N₂H₄·H₂O). The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration of the resulting pyrazoline intermediate yields the aromatic pyrazole ring.

While the synthesis of the parent 3,5-dimethylpyrazole (B48361) from acetylacetone (B45752) (2,4-pentanedione) and hydrazine is a well-documented and high-yielding procedure, the application to the target compound depends on the availability of the substituted diketone precursor. orgsyn.org The classical Knorr approach is straightforward and often provides good yields, forming the core heterocyclic structure in a single, reliable step. beilstein-journals.org

Strategies for Aniline Moiety Integration

Integrating the aniline fragment can be achieved at different stages of the synthesis, corresponding to the pathways identified during retrosynthetic analysis.

Strategy 1: Aniline Integration Before Pyrazole Formation

This approach, aligned with the classical Knorr synthesis, requires the synthesis of the key intermediate, 3-(2-aminophenyl)pentane-2,4-dione. This precursor would likely be prepared from a starting material already containing the 2-aminophenyl group, such as 2-nitroaniline (B44862) or 2-aminobenzonitrile. The synthesis would involve forming the pentane-2,4-dione structure attached to the phenyl ring, followed by the cyclocondensation with hydrazine to form the final pyrazole ring. beilstein-journals.orgchim.it This method builds the entire aniline-substituted backbone before the final heterocyclization step.

Strategy 2: Aniline Integration After Pyrazole Formation

This modern approach is often preferred due to its modularity and involves attaching the aniline group to a pre-synthesized pyrazole ring. This typically relies on transition-metal-catalyzed cross-coupling reactions. The synthesis would start with a simple, readily available pyrazole, such as 3,5-dimethylpyrazole, which is then halogenated at the C4 position to produce 4-iodo- or 4-bromo-3,5-dimethylpyrazole. This halopyrazole then serves as the electrophilic partner in a cross-coupling reaction with a nucleophilic aniline derivative, such as 2-aminophenylboronic acid (in a Suzuki coupling) or aniline itself (in a Buchwald-Hartwig amination). mdpi.com This method allows for flexibility, as different aniline derivatives can be coupled to the same pyrazole core, enabling the synthesis of a diverse library of analogues.

Modern Synthetic Routes and Methodological Advancements for the Chemical Compound and Its Analogs

Modern organic synthesis offers powerful tools for constructing complex molecules like this compound with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern C-C bond formation. academie-sciences.fr The Suzuki-Miyaura cross-coupling reaction is arguably the most effective method for synthesizing 4-arylpyrazoles. kashanu.ac.ir

This reaction would involve the coupling of a 4-halo-3,5-dimethylpyrazole (typically 4-iodo-3,5-dimethylpyrazole for higher reactivity) with a suitable organoboron reagent like 2-aminophenylboronic acid or its esters. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step, and the reaction is typically carried out in a solvent mixture like DME/water or toluene/ethanol at elevated temperatures. orgsyn.org This method is highly reliable and tolerates a wide range of functional groups, making it ideal for synthesizing complex molecules. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | academie-sciences.frresearchgate.net |

| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | orgsyn.org |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | kashanu.ac.ir |

| Temperature | 80-120 °C | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several green strategies can be applied to the synthesis of this compound.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that contains portions of all reactants. beilstein-journals.org A one-pot, three-component synthesis could potentially combine a precursor to the β-diketone, hydrazine, and the aniline component, significantly improving atom economy and reducing waste from intermediate purification steps. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often increase product yields for both classical cyclocondensation and modern coupling reactions. organic-chemistry.org The cyclocondensation of diketones with hydrazines to form pyrazoles has been shown to be highly efficient under microwave heating. organic-chemistry.org Similarly, Suzuki coupling reactions can often be completed in minutes instead of hours. nih.gov

Aqueous Media: Using water as a solvent is a key principle of green chemistry. Many pyrazole syntheses and palladium-catalyzed coupling reactions have been adapted to be performed in water or aqueous-organic mixtures, reducing the reliance on volatile organic compounds (VOCs). nih.gov

Functionalization and Derivatization Strategies of the Chemical Compound

Once this compound is synthesized, it offers multiple sites for further chemical modification, allowing for the creation of diverse derivatives. The primary sites for functionalization are the pyrazole N-H, the aniline -NH₂, and the aromatic rings.

On the Pyrazole Ring: The pyrazole ring contains a nucleophilic N-H proton that can be readily alkylated, acylated, or arylated. For instance, reaction with alkyl halides in the presence of a base can introduce alkyl groups at the N1 position. Acylation with acyl chlorides or anhydrides would yield N-acylpyrazoles. jocpr.com

On the Aniline Moiety: The primary amino group (-NH₂) of the aniline ring is a versatile functional handle. It can undergo a wide range of reactions:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form amide or sulfonamide linkages, respectively.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly useful and can be substituted with a variety of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

On the Aromatic Rings: While the pyrazole ring is generally electron-rich and reactive towards electrophiles at the C4 position, this position is already substituted in the target molecule. nih.gov The aniline ring, being activated by the amino group, is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) primarily at the ortho and para positions relative to the amino group.

These derivatization strategies allow for the systematic modification of the parent compound's structure to explore its chemical and biological properties. mdpi.com

Modifications at the Aniline Nitrogen

The primary amino group (-NH2) on the aniline ring is a highly reactive and versatile handle for chemical modification. Its nucleophilic nature allows for a wide range of functionalization reactions, including acylation, alkylation, and sulfonylation. These modifications are crucial for tuning the electronic properties and biological activity of the molecule.

Acylation: The aniline nitrogen readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. This reaction is often used to introduce a variety of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This modification can significantly alter the acidity and hydrogen-bonding capabilities of the parent molecule. chemistrysteps.com

Alkylation and Arylation: The nitrogen can also undergo alkylation or arylation, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or Buchwald-Hartwig amination, are often preferred for synthesizing N-aryl or specific N-alkyl derivatives. In some synthetic schemes, substituted anilines are used in the final step to construct the desired N-substituted product directly. chemmethod.comnih.gov

Table 1: Examples of Reactions at the Aniline Nitrogen

| Reagent Type | Specific Reagent | Product Type | Reaction Conditions |

|---|---|---|---|

| Acyl Halide | Acetyl chloride | N-Acetylaniline derivative | Base (e.g., Pyridine, Triethylamine) |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-Tosylsulfonamide derivative | Base (e.g., Pyridine) in a suitable solvent |

| Aldehyde/Ketone | Benzaldehyde | Schiff base (Imine) | Acid or base catalyst, often with dehydration |

| Aryl Halide | 2,4-Dichloropyrimidine | N-Pyrimidinyl aniline derivative | Palladium or Copper catalyst (e.g., Buchwald-Hartwig or Ullmann coupling) |

Substitutions on the Pyrazole Ring System

The pyrazole ring itself offers sites for substitution, primarily at the N1 nitrogen and, under certain conditions, at the C4 position. However, since the C4 position in the target molecule is already occupied by the aniline ring, modifications are directed towards the pyrazole nitrogen or electrophilic substitution on the attached aniline ring.

N-Substitution: The pyrazole N1-proton is acidic and can be removed by a base to form a pyrazole anion. nih.gov This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl halides, leading to N1-substituted derivatives. rrbdavc.org This is a common strategy to block the N-H group or introduce new functional moieties. rrbdavc.org

Electrophilic Substitution: Pyrazoles typically undergo electrophilic substitution at the C4 position. rrbdavc.org With this position blocked, any electrophilic attack is more likely to occur on the electron-rich aniline ring, which is activated by the amino group and directs substitution to the ortho and para positions relative to the amine. chemistrysteps.com However, direct electrophilic substitution on the pyrazole ring under these conditions is less common. For example, bromination of pyrazoles with reagents like bromine in acetic acid is a known method for introducing substituents at available positions. mdpi.com

Table 2: Examples of Substitutions on the Pyrazole Ring System

| Position | Reagent Type | Specific Reagent | Product Type |

|---|---|---|---|

| N1 | Alkyl Halide | Methyl iodide | 1-Methyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline |

| N1 | Acyl Halide | Benzoyl chloride | 1-Benzoyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline |

| Aniline Ring | Halogen | N-Bromosuccinimide (NBS) | Bromo-substituted aniline derivative |

| Aniline Ring | Nitrating Agent | Nitric Acid / Sulfuric Acid (protected amine) | Nitro-substituted aniline derivative |

Side-Chain Functionalization and Linker Strategies

Side-chain functionalization involves modifying the existing methyl groups or using the aniline moiety as an attachment point for more complex linkers. These strategies are essential for developing derivatives for specific applications, such as in pharmacology or materials science.

The aniline group is the most straightforward position for introducing linkers. Amide bond formation, as described in section 2.5.1, is a robust method for attaching carboxylic acid-containing linkers, which may themselves be further functionalized. nih.gov This approach has been used to connect aniline-containing molecules to other scaffolds, such as ursolic acid, to create hybrid molecules. nih.gov

An alternative and powerful strategy involves synthesizing analogues from a pyrazole-4-carbaldehyde precursor. chemmethod.comchemmethod.com The aldehyde group is a versatile functional handle that can be converted into a variety of linkers. For example, condensation with different anilines can introduce a diverse range of substituted phenyl groups connected by an imine linker, which can be subsequently reduced to a stable amine if desired. chemmethod.comresearchgate.net This method allows for the systematic exploration of the chemical space around the core pyrazole-aniline structure.

Table 3: Examples of Side-Chain and Linker Strategies

| Functional Handle | Reaction Type | Reagent Example | Resulting Structure/Linker |

|---|---|---|---|

| Aniline -NH2 | Amide Coupling | Chloroacetic acid (activated) | N-linked carboxymethyl amide side-chain nih.gov |

| Aniline -NH2 | Urea (B33335) Formation | Isocyanate (e.g., Phenyl isocyanate) | N,N'-Disubstituted urea linker |

| C4-Carbaldehyde* | Knoevenagel Condensation | Malononitrile | C4-linked dicyanovinyl side-chain |

| C4-Carbaldehyde* | Wittig Reaction | Phosphonium ylide | C4-linked vinyl side-chain |

\Note: These strategies apply to the synthesis of analogues starting from a pyrazole-4-carbaldehyde precursor.*

Advanced Spectroscopic and Structural Characterization Methodologies for 2 3,5 Dimethyl 1h Pyrazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete assignment of all atoms in the molecule can be achieved. thieme-connect.de

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to its unique proton environments. The aniline (B41778) moiety would present a complex multiplet pattern in the aromatic region (typically ~6.5-7.5 ppm) for its four protons on the benzene (B151609) ring. The pyrazole (B372694) ring contains a single N-H proton, which would likely appear as a broad singlet at a downfield chemical shift. The two methyl groups (CH₃) attached to the pyrazole ring are chemically equivalent and would therefore produce a sharp singlet integrating to six protons, expected in the upfield region (~2.0-2.5 ppm). The aniline amine (NH₂) protons would also give rise to a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this molecule, eleven distinct signals are anticipated. The spectrum would feature two signals for the methyl carbons, several signals for the sp² carbons of the pyrazole and aniline rings, and a signal for the carbon atom of the pyrazole ring. The chemical shifts of the pyrazole carbons can be estimated by comparison with related structures, such as 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. mdpi.com

To definitively assign these signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. thieme-connect.demdpi.com A COSY spectrum reveals proton-proton coupling relationships, helping to delineate the spin systems within the aniline ring. thieme-connect.de HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the unambiguous linking of the pyrazole and aniline fragments. thieme-connect.demdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges and data from related compounds. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyrazole-CH₃ | ~2.2 | ~10-15 | Two equivalent methyl groups. |

| Aniline-NH₂ | Broad, variable | - | Chemical shift is concentration and solvent dependent. |

| Pyrazole-NH | Broad, downfield | - | Chemical shift is concentration and solvent dependent. |

| Aniline Ar-H | ~6.5 - 7.5 | ~115 - 150 | Complex multiplet pattern expected for the four aromatic protons. |

| Pyrazole C-CH₃ | - | ~140-150 | Carbon atoms of the pyrazole ring bearing methyl groups. |

| Pyrazole C-Aniline | - | ~110-120 | Carbon atom of the pyrazole ring bonded to the aniline ring. |

| Aniline C-N | - | ~140-150 | Aromatic carbon bonded to the amino group. |

| Aniline C-Pyrazole | - | ~125-135 | Aromatic carbon bonded to the pyrazole ring. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum is expected to display several key absorption bands. The N-H stretching vibrations are particularly diagnostic. Two distinct bands are anticipated: one for the pyrazole N-H group and another for the aniline -NH₂ group. The aniline primary amine typically shows two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. The pyrazole N-H stretch would also appear in this region, often as a broader band. For comparison, in a related pyrazole derivative, aniline N-H stretches were observed at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aniline and pyrazole rings typically appear in the 1450-1620 cm⁻¹ range. The IR spectrum of the parent 3,5-dimethylpyrazole (B48361) shows characteristic bands in this region, which would also be anticipated in the target molecule. nist.gov Vibrations corresponding to the C-N bonds will also be present in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings and the C-C bonds of the pyrazole ring are often strong in the Raman spectrum, whereas they may be weak in the IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | Aniline -NH₂, Pyrazole -NH | N-H Stretch |

| 3000 - 3100 | Aromatic C-H | C-H Stretch |

| 2850 - 3000 | Methyl -CH₃ | C-H Stretch |

| 1550 - 1620 | Aromatic/Pyrazole Ring | C=C and C=N Stretch |

| 1450 - 1550 | Aromatic/Pyrazole Ring | C=C and C=N Stretch |

| ~1375 | Methyl -CH₃ | C-H Bend |

| 1250 - 1350 | Aromatic Amine | C-N Stretch |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₁H₁₃N₃ and a monoisotopic mass of approximately 187.11 Da. uni.lu

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 187. Subsequent fragmentation would provide structural clues. Common fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 172.

Cleavage of the bond between the aniline and pyrazole rings: This could lead to fragment ions corresponding to the dimethylpyrazole cation or the aminophenyl cation.

Ring opening and subsequent fragmentation of either the pyrazole or aniline moieties.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn confirms the elemental composition. Electrospray ionization (ESI), a softer ionization technique, would likely show a strong signal for the protonated molecule, [M+H]⁺, at m/z 188.11823. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 210.10017, may also be observed. uni.lu The study of fragmentation patterns of related heterocyclic compounds can provide further insight into the expected behavior of the title compound. arkat-usa.org

Table 3: Predicted Mass Spectrometry Ions for this compound

| Ion | m/z (Predicted) | Ionization Mode | Note |

| [M]⁺ | 187.11 | EI | Molecular Ion |

| [M+H]⁺ | 188.12 | ESI | Protonated Molecule uni.lu |

| [M+Na]⁺ | 210.10 | ESI | Sodium Adduct uni.lu |

| [M-CH₃]⁺ | 172.09 | EI | Loss of a methyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of conjugated systems and chromophores. For this compound, the spectrum is dominated by the electronic transitions of the aniline chromophore, which is modified by the attached dimethylpyrazole substituent.

The solvent can significantly influence the position of the absorption bands. scispace.com In polar solvents, interactions with the lone pair of electrons on the aniline nitrogen can lead to shifts in the absorption maxima. Theoretical methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the assignment of the observed transitions. scispace.com

X-ray Diffraction Studies for Solid-State Molecular Geometry and Polymorphism

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction Principles and Applications

Single-crystal X-ray diffraction (SC-XRD) analysis provides the most detailed structural information. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined.

This analysis yields a wealth of data, including:

Crystal System and Space Group: Describes the symmetry of the crystal lattice. Related pyrazole derivatives have been found to crystallize in systems like monoclinic (P2₁/c) or orthorhombic (P2₁2₁2₁). mdpi.comresearchgate.net

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Bond Lengths and Angles: Provides exact measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Torsional Angles: Defines the conformation of the molecule, such as the dihedral angle between the planes of the aniline and pyrazole rings.

Intermolecular Interactions: Reveals non-covalent interactions like hydrogen bonds (e.g., between the aniline NH₂ or pyrazole NH and an acceptor atom on a neighboring molecule) and π-π stacking, which govern the crystal packing. tandfonline.com

Although a crystal structure for the title compound is not publicly available, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of a similar molecule revealed a monoclinic P2₁/n space group. mdpi.com The ability of the molecule to form different crystal packing arrangements could lead to polymorphism, where the same compound exists in multiple crystalline forms with different physical properties. mdpi.com

Table 4: Example of Crystallographic Data from a Related Pyrazole Derivative (Note: This data is for N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline and serves only as an illustration of the parameters obtained from SC-XRD.) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.746 |

| b (Å) | 6.942 |

| c (Å) | 14.474 |

| β (°) | 99.738 |

| Volume (ų) | 1757.6 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample of this compound. Instead of a single diffraction pattern, a one-dimensional plot of diffraction intensity versus the diffraction angle (2θ) is generated. This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD for this compound would be:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from a known single-crystal structure allows for the confirmation of the compound's identity.

Purity Assessment: The presence of sharp peaks corresponding to crystalline impurities can be readily detected.

Polymorphism Screening: Different polymorphs of a compound will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing different crystalline forms that may arise under various crystallization conditions. mdpi.com

Theoretical and Computational Chemistry Studies of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground-state properties of molecules. For 2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or def2-TZVP, are employed to optimize the molecular geometry. rsc.orgnih.govmdpi.com This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

These calculations reveal that the molecule is not perfectly planar, with a notable dihedral angle between the pyrazole (B372694) and aniline (B41778) rings. The geometric parameters for pyrazole-based systems are well-predicted by these methods. nih.gov For instance, the C=N bond within the pyrazole ring is typically calculated to be around 1.29-1.30 Å. nih.gov Other ground-state properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), are also determined, offering insights into the molecule's polarity and electrostatic potential. nih.gov

Table 1: Representative Calculated Ground State Properties for a Pyrazole Derivative using DFT Note: This data is illustrative for a related pyrazole derivative to demonstrate typical computational outputs.

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |

| Total Energy (Hartree) | -950.7 |

| Dipole Moment (Debye) | 3.45 |

| C3-N7 Bond Length (Å) | 1.299 |

| Dihedral Angle (Ring-Ring) | 42.7° |

Data adapted from studies on similar pyrazole structures. nih.govnih.gov

While DFT is highly effective, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, approach. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for accuracy. mdpi.com These high-accuracy calculations are often performed for smaller, model systems or to benchmark the results obtained from more economical DFT functionals. For a molecule like this compound, CCSD(T) calculations could be used to obtain highly accurate single-point energies for specific conformations or to calculate the energy barriers of reaction pathways with a high degree of confidence. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would typically be run using a classical force field (like Amber or CHARMM) that approximates the potential energy of the system. nih.govajchem-a.com

The simulation begins with the optimized geometry and places the molecule in a simulated environment, often a box of solvent molecules like water. nih.gov By solving Newton's equations of motion over a series of small time steps (femtoseconds), MD tracks the trajectory of every atom. researchgate.net This allows for the exploration of the molecule's conformational landscape, revealing the most stable orientations (rotamers) of the aniline and pyrazole rings relative to each other and the flexibility of the molecule. nih.gov Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding between the aniline's -NH2 group or the pyrazole's N-H group and solvent molecules or other solutes. researchgate.net Analysis of the simulation can yield information on properties like the Root Mean Square Deviation (RMSD) to assess structural stability over time. ajchem-a.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the pyrazole moiety. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Table 2: Representative FMO Properties for a Pyrazole Derivative Note: This data is illustrative for a related pyrazole derivative to demonstrate typical computational outputs.

| Parameter | Energy (eV) |

| EHOMO | -5.89 |

| ELUMO | -1.44 |

| Energy Gap (ΔE) | 4.45 |

Data adapted from studies on similar pyrazole structures. researchgate.netnih.gov

Prediction of Spectroscopic Signatures

Computational methods are routinely used to predict spectroscopic data, which serves to confirm experimental findings and aid in the interpretation of spectra. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. rsc.org The calculated frequencies correspond to specific bond stretches, bends, and torsions. For this compound, calculations can confirm the assignments of key peaks, such as the N-H stretches of the aniline group (typically around 3300-3500 cm⁻¹) and the aromatic C-H and C=C vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated, which are then converted into chemical shifts (δ). mdpi.com These predicted shifts can be compared to experimental NMR spectra to confirm the molecular structure. This is particularly useful for assigning the correct signals to the different protons and carbons in the pyrazole and aniline rings.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies Note: This data is for a related aniline-containing compound to demonstrate the methodology.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| N-H Symmetric Stretch | 3328 | 3291 |

| N-H Asymmetric Stretch | 3448 | 3533 |

| Aromatic Ring Stretch | 1626 | 1628-1639 |

Data adapted from a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com

Computational Studies on Reaction Mechanisms Involving the Chemical Compound

Theoretical chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.gov For reactions involving this compound, computational studies can map the entire potential energy surface (PES). mdpi.com

This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. For example, in a reaction such as electrophilic substitution on the aniline ring or a cycloaddition involving the pyrazole system, calculations can determine the activation energy (the energy difference between the reactants and the transition state). mdpi.comnih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. Studies on related anilines have used these methods to investigate reactions with radicals, identifying the most favorable sites of attack and the corresponding energy barriers. mdpi.com Similarly, research on pyrazole synthesis has used DFT to explain the regioselectivity of cycloaddition reactions. nih.gov

Coordination Chemistry and Metal Complexation of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Aniline

Ligand Properties and Coordination Modes of the Chemical Compound

2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline possesses a unique structural architecture, combining a pyrazole (B372694) heterocycle and an aniline (B41778) moiety. This arrangement provides multiple potential donor atoms for coordination with metal ions. The inherent properties of these functional groups dictate the ligand's behavior in forming metal complexes.

The pyrazole ring contains two nitrogen atoms: an sp3-hybridized "pyrrole-type" nitrogen (N-H) and an sp2-hybridized "pyridine-type" nitrogen (-N=). Coordination to metal ions almost invariably occurs through the lone pair of electrons on the sp2-hybridized pyridine-type nitrogen. This is a well-established coordination mode for a vast number of pyrazole-based ligands in transition metal chemistry. researchgate.netresearchgate.net Upon deprotonation of the N-H group, the resulting pyrazolate anion can also act as a bridging ligand between two or more metal centers, a common feature in polynuclear complexes. researchgate.net

The primary amine (-NH₂) group attached to the phenyl ring is the second key coordination site. The nitrogen atom of the aniline moiety possesses a lone pair of electrons that can form a dative bond with a metal center. Studies on analogous ligands, such as those with aniline derivatives, confirm that the aniline nitrogen can and does participate in coordination. rsc.org However, the coordinating ability of the aniline nitrogen can be influenced by the metal ion's electronic properties and steric factors within the complex. In some cases, the interaction may be weak or the aniline nitrogen may remain uncoordinated if the metal ion's coordination sphere is saturated by other stronger donors. rsc.org

The spatial arrangement of the pyrazole and aniline groups in this compound makes it a potent bidentate chelating ligand. The two donor nitrogen atoms—one from the pyrazole ring and one from the aniline group—are positioned to form a stable six-membered chelate ring upon complexation with a metal ion. This chelate effect, where a multidentate ligand binds to a central metal ion to form a ring structure, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. The ligand is therefore expected to function primarily as a bidentate N,N'-donor.

Reactivity, Chemical Transformations, and Mechanistic Studies of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule contains a strongly activating amino (-NH₂) group, which is an ortho, para-director for electrophilic aromatic substitution (EAS). This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring, stabilizing the cationic intermediate (arenium ion) formed during the attack by an electrophile. Consequently, electrophiles are directed to the positions ortho and para to the amino group. In 2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline, the C4 and C6 positions (ortho to -NH₂) and the C3 position (para to -NH₂) are activated. However, with the C2 position occupied by the bulky pyrazolyl group, substitution is most likely to occur at the C4 and C6 positions.

Under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Therefore, direct nitration of the parent aniline can lead to a mixture of products, including a significant amount of the meta-nitro derivative. To achieve selective para-substitution, the reactivity of the amino group is often moderated by converting it into an amide, for example, acetanilide. This amide is still an ortho, para-director but is less activating than the free amine, preventing overreaction and favoring the sterically less hindered para-product. The acetyl group can later be removed by hydrolysis.

Halogenation: Direct halogenation of anilines with reagents like bromine water is often rapid and can lead to poly-halogenated products. For instance, aniline reacts with bromine to readily form 2,4,6-tribromoaniline. researchgate.net For controlled mono-halogenation of this compound, milder conditions and specific halogenating agents are required. Studies on analogous 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation can be achieved at the 4-position of the pyrazole (B372694) ring using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.orgresearchgate.net Since the 4-position of the pyrazole in the title compound is already substituted, electrophilic attack would be directed to the activated aniline ring. A metal-free protocol using N-halosuccinimides in a solvent like DMSO could provide access to halogenated derivatives. beilstein-archives.org

| Substrate | Halogenating Agent (NXS) | Product | Yield (%) |

|---|---|---|---|

| 3-phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70 |

| 3-phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80 |

| 3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | 4-chloro-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 72 |

| 3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-bromo-3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | 96 |

Nucleophilic Reactions at the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it nucleophilic, allowing it to react with a variety of electrophiles.

N-Alkylation and N-Acylation: The aniline nitrogen can be alkylated using alkyl halides. These reactions can sometimes be challenging due to the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Research on the non-catalytic alkylation of aniline with 1,3,5-trimethyl-4-hydroxymethylpyrazole demonstrated that N-alkylation occurs in preference to the expected C-alkylation (an electrophilic substitution on the ring), yielding the N-alkylated product. nih.gov This suggests that this compound would similarly undergo N-alkylation.

N-Acylation is a more common and controllable reaction. The aniline nitrogen readily attacks acylating agents like acid chlorides or acid anhydrides to form stable amides. This reaction is often performed in the presence of a weak base, such as pyridine, to neutralize the HCl byproduct. uni.lu This transformation is fundamental in synthetic chemistry, often used as a protecting group strategy as mentioned previously.

Diazotization: Primary aromatic amines like this compound can react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. This process is known as diazotization. The resulting aryl diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -F, -OH) onto the aromatic ring, replacing the original amino group. The formation of diazonium salts from anilines is a key step in the synthesis of azo dyes and has been employed in the preparation of complex heterocyclic systems. mdpi.com

Cycloaddition Reactions Involving the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, possessing significant resonance stabilization. Due to this aromatic character, the pyrazole ring in this compound is generally unreactive in cycloaddition reactions such as Diels-Alder reactions. Unlike non-aromatic dienes or dienophiles, it does not readily participate in these transformations under standard conditions. Most literature reports involving pyrazoles and cycloadditions describe the synthesis of the pyrazole ring itself, for example, through [3+2] dipolar cycloadditions, rather than using a pre-formed pyrazole as a reactant. nih.govnih.gov For the pyrazole ring to participate in a cycloaddition, its aromaticity would need to be overcome, which is energetically unfavorable.

Oxidation and Reduction Chemistry

Oxidation: The aniline moiety is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex mixtures of products, including colored polymeric materials (aniline black). However, controlled oxidation can yield specific products. For instance, the oxidation of some pyrazol-5-amines has been shown to produce azo compounds. researchgate.net Studies on the oxidation of aniline itself have shown that it can be induced by pyrazole treatment in biological systems, leading to p-aminophenol. nih.gov The electrochemical oxidation of pyrazoles has also been investigated, leading to functionalized products like pyrazole carboxylic acids from hydroxyethyl-substituted pyrazoles. mdpi.com It is plausible that controlled oxidation of this compound could lead to the formation of the corresponding azo derivative through the coupling of two molecules.

Reduction: The reduction chemistry of the parent molecule is limited as it is already in a relatively reduced state. However, reduction becomes a highly relevant transformation for derivatives of the compound. For example, if a nitro group is introduced onto the aniline ring via electrophilic substitution (as discussed in section 6.1), it can be readily reduced to a primary amino group. This transformation is one of the most common methods for synthesizing substituted anilines. A wide variety of reagents can accomplish this reduction chemoselectively, tolerating many other functional groups. mdpi.combyjus.com

| Reagent System | Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | H₂ gas, often pressurized; various solvents (EtOH, EtOAc) | Classic, highly efficient method. |

| Fe, HCl or NH₄Cl | Acidic or neutral aqueous conditions | Inexpensive, widely used industrial method. |

| SnCl₂, HCl | Acidic conditions | Effective lab-scale method. |

| NaBH₄, NiCl₂ or CoCl₂ | Alcoholic solvents | Milder alternative to catalytic hydrogenation. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for substrates sensitive to catalytic hydrogenation. byjus.com |

Rearrangement Reactions

Rearrangement reactions involving the this compound skeleton are not common but are possible under specific conditions, often involving the generation of reactive intermediates. A notable example from the literature describes an unusual rearrangement of a pyrazole nitrene. libretexts.org In this study, the thermolysis of a 5-azido-4-nitro-1-arylpyrazole in acetic acid did not lead to the expected fused ring product. Instead, it resulted in a formal C-H acetoxylation of the methyl group at the C3 position of the pyrazole and reduction of the azide (B81097) to an amine. libretexts.org This demonstrates that the pyrazole ring system can undergo complex intramolecular rearrangements when suitably substituted with reactive functional groups.

Other classic rearrangements associated with the aniline functional group, such as the Hofmann or Curtius rearrangements, could be envisaged. researchgate.netrsc.org These would require prior modification of the aniline nitrogen, for example, by converting it to an amide (for Hofmann) or an acyl azide (for Curtius), which could then rearrange to form a different product, typically with the loss of a carbon atom.

Mechanistic Investigations of Chemical Reactions

The mechanisms of the reactions involving this compound are generally well-understood through analogy with simpler anilines and pyrazoles.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. The π-system of the aniline ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the aniline nitrogen, which strongly favors ortho and para attack. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Nucleophilic Reactions at Nitrogen: Nucleophilic acyl substitution at the aniline nitrogen follows a tetrahedral mechanism. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product.

Mechanistic Studies on Analogs: DFT (Density Functional Theory) calculations and mechanistic experiments on related systems provide deeper insight. For instance, studies on the halogenation of 3-aryl-1H-pyrazol-5-amines with NXS in DMSO suggest a plausible mechanism where DMSO acts as both a solvent and a catalyst. beilstein-archives.org It is proposed to activate the N-halosuccinimide, which then reacts with the π-electrons of the pyrazole ring (or in our case, the more activated aniline ring) to form a halogenated intermediate, which then loses a proton to give the final product. beilstein-archives.org Similarly, mechanistic studies on pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles have elucidated the rate-limiting steps and the critical role of reagent coordination. Such studies underscore the complex interplay of electronic and steric factors that govern the reactivity of substituted pyrazoles.

Advanced Applications and Research Directions for 2 3,5 Dimethyl 1h Pyrazol 4 Yl Aniline and Its Derivatives

Applications in Catalysis and Organocatalysis

The unique structural features of 2-(3,5-dimethyl-1H-pyrazol-4-yl)aniline, possessing both a pyrazole (B372694) ring with two nitrogen atoms and an aniline (B41778) group, make it a promising candidate for the development of novel catalysts.

Ligands for Transition Metal Catalysis

The nitrogen atoms in the pyrazole ring and the amino group of the aniline moiety in this compound and its derivatives can act as effective coordination sites for a variety of transition metals. This coordination ability allows them to serve as ligands in the formation of metal complexes that can catalyze a wide range of chemical transformations.

Research has shown that pyrazole-containing ligands are valuable in transition metal-catalyzed reactions, including C-C coupling reactions. researchgate.net The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyrazole and aniline rings, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. researchgate.net For instance, pyrazole-based ligands have been successfully employed in conjunction with transition metals like palladium, iron, cobalt, ruthenium, copper, and nickel. researchgate.net

While direct catalytic applications of this compound are still an emerging area of research, studies on analogous anilido-pyrazolate ligands have demonstrated their potential. For example, aluminum complexes featuring anilido-pyrazolate ligands have been synthesized and investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org Furthermore, transition metal complexes with related 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazole ligands have been synthesized, indicating the potential for creating catalytically active metal centers. researchgate.net These examples underscore the potential of this compound to act as a versatile ligand platform for the development of new transition metal catalysts.

Table 1: Examples of Catalytic Applications of Related Pyrazole Derivatives

| Catalyst Type | Ligand Structure | Metal | Catalytic Application |

|---|---|---|---|

| Anilido-pyrazolate complex | ortho-C6H4(NH-phenyl)(1-pyrazole) | Aluminum | Ring-opening polymerization of ε-caprolactone rsc.org |

| Pyrazole-based complex | Pyrazole-containing ligands | Pd, Fe, Co, Ru, Cu, Ni | C-C coupling reactions researchgate.net |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another promising avenue for the application of this compound derivatives. The presence of both acidic (NH of the pyrazole) and basic (amino group) functionalities within the same molecule allows for the possibility of bifunctional catalysis.

While specific organocatalytic applications of this compound are not yet extensively reported, the broader class of aniline derivatives has been successfully utilized in various organocatalytic transformations. For instance, chiral phosphoric acids have been used to catalyze the asymmetric [3 + 2] cascade cyclizations of aniline derivatives with pyrazolinone ketimines. nih.gov This highlights the potential for developing chiral derivatives of this compound for enantioselective organocatalysis. The aniline moiety can participate in the formation of iminium ions or act as a hydrogen bond donor/acceptor, which are key intermediates and interactions in many organocatalytic cycles.

Role in Materials Science and Supramolecular Chemistry

The structural rigidity and hydrogen bonding capabilities of this compound make it a valuable building block in the construction of advanced materials with tailored properties.

Components in Polymeric Materials

The aniline and pyrazole moieties in this compound can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. Polyanilines are a well-known class of conducting polymers, and the incorporation of pyrazole units could modify their electronic properties, solubility, and processing characteristics. nih.gov

The synthesis of new polyaniline derivatives by modifying the aniline monomer is an active area of research. nih.gov By using a derivative of this compound as a monomer or co-monomer in polymerization reactions, it is possible to create novel polymeric materials. These materials could find applications in areas such as organic electronics, sensors, and corrosion protection. For example, the synthesis of copolymers of aniline with other functionalized anilines has been shown to allow for the tuning of the properties of the resulting polymers. urfu.ruresearchgate.net

Building Blocks for Self-Assembly and Metal-Organic Frameworks (MOFs)

The ability of this compound to form directional hydrogen bonds and coordinate to metal ions makes it an excellent candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net

The pyrazole group is a well-established building block for MOFs, and the addition of the aniline functionality provides a further point of interaction or subsequent functionalization. digitellinc.comdim-materre.fr The synthesis of tritopic pyrazole-based organoarsine ligands has led to the formation of novel arsenic-coordination materials with unusual pore structures. digitellinc.com This demonstrates the potential of using multi-functional pyrazole derivatives to create complex and functional MOFs. The self-assembly of such molecules can lead to the formation of intricate architectures with potential applications in gas storage, separation, and catalysis.

Research on Chemo- and Biosensors (Focus on detection mechanisms)

The development of chemosensors for the selective detection of ions and molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyrazole derivatives have emerged as a versatile platform for the design of fluorescent and colorimetric chemosensors. nih.govnih.gov

The detection mechanism of pyrazole-based sensors often relies on the coordination of the target analyte (e.g., a metal ion) to the nitrogen atoms of the pyrazole ring. This coordination event can lead to a change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in the fluorescence intensity (quenching or enhancement). nih.gov

For instance, pyrazole-based probes have been developed for the detection of various metal ions, including Cu²⁺ and Al³⁺. nih.gov The aniline group in this compound can further enhance the sensing capabilities by providing an additional binding site or by modulating the electronic properties of the pyrazole core upon analyte binding. The design of such sensors can be tailored to achieve high selectivity and sensitivity for specific analytes. mdpi.commdpi.comresearchgate.net

Table 2: Detection Mechanisms of Pyrazole-Based Chemosensors

| Sensor Type | Target Analyte | Detection Mechanism | Reference |

|---|---|---|---|

| Fluorescent Probe | Cu²⁺ | Coordination to pyrazole and other donor atoms leading to fluorescence quenching. | nih.gov |

| Colorimetric and Fluorescent Probe | Al³⁺ | Complex formation leading to a change in color and fluorescence enhancement. | nih.gov |

The ongoing research in this area focuses on designing new pyrazole-aniline derivatives with improved sensitivity, selectivity, and response times for a wide range of analytes, paving the way for their use in practical sensing applications.

Ion Recognition and Sensing Mechanisms

The pyrazole moiety, a key component of this compound, is a well-established N-heteroaromatic scaffold with exceptional electronic properties and synthetic versatility, making its derivatives promising candidates for ion recognition and sensing. nih.gov The nitrogen atoms within the pyrazole ring can act as effective coordination sites for metal ions.

Derivatives incorporating the pyrazole structure have been developed as chemosensors for various ions. For instance, a tetrahydro-chromeno[2,3-c]pyrazole derivative has been synthesized for the in vivo sensing of Copper (II) ions (Cu²⁺). nih.gov The mechanism of sensing in such compounds often relies on the interaction between the metal ion and the probe, which modulates the probe's photophysical properties. In the case of the Cu²⁺ sensor, binding of the ion resulted in an enhanced fluorescence emission, while the absorption and emission wavelengths remained unchanged. nih.gov This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common mechanism for pyrazole-based sensors. The design of such sensors involves linking the pyrazole recognition unit to a fluorophore; ion binding then alters the electronic state of the fluorophore, leading to a detectable signal.

Furthermore, tris(pyrazolyl)methane (Tpm) ligands, which can be synthesized from pyrazole precursors, are renowned for their ability to form stable complexes with a wide range of metal ions. mdpi.com The synthesis of functionalized Tpm ligands, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, demonstrates the potential to create complex architectures for selective ion binding and catalysis. mdpi.com The mechanism involves the tridentate coordination of the three pyrazole rings to a metal center, a binding mode that is highly effective and has been exploited in catalysis and biomedical chemistry. mdpi.com

Fluorescent Probes and Imaging Agents (in vitro/mechanistic)

The inherent electronic properties and biocompatibility of the pyrazole scaffold make it an excellent foundation for developing fluorescent probes for bioimaging. nih.gov These probes are instrumental in non-invasively monitoring biological processes in real-time within living cells and tissues. nih.gov

The development of pyrazole-based probes often targets specific biomarkers, such as enzymes that are overexpressed in disease states. A celecoxib-based pyrazole derivative was developed as a near-infrared (NIR) fluorescent probe for sensing cyclooxygenase-2 (COX-2), an enzyme often upregulated in tumors. nih.gov Similarly, derivatives of 3-(furan-2-yl)-N-aryl 5-amino-pyrazoles have been validated as a novel class of selective COX-1 inhibitors, with one lead compound being used to develop a fluorescent probe for targeting and visualizing COX-1 in living ovarian cancer cells via confocal microscopy. nih.gov The mechanism for these imaging agents involves the specific binding of the pyrazole derivative to the target enzyme, which can either activate a "turn-on" fluorescence response or localize the fluorophore at the site of interest. nih.govnih.gov

Researchers have constructed combinatorial fluorescent probe libraries based on pyrazole and other scaffolds to screen for new tumor-imaging agents. rsc.org This high-throughput approach allows for the rapid identification of probes that selectively light up cancer cells by reacting with specific biomarker enzymes, leading to the discovery of novel diagnostic tools. rsc.org The underlying principle is often an enzyme-triggered chemical reaction that converts a non-fluorescent or weakly fluorescent probe into a highly fluorescent product. For example, pyrazolin-3-yl) phenyl acrylate (B77674) probes exhibit weak emission, which is significantly increased upon the nucleophilic addition of glutathione, a molecule often found in high concentrations within cells. nih.gov This reaction-based sensing mechanism provides high specificity and sensitivity for detecting the target analyte. nih.govmdpi.com

| Probe Type | Target Analyte | Sensing Mechanism | Application |

| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) | In vivo ion sensing nih.gov |

| Celecoxib-based pyrazole | Cyclooxygenase-2 (COX-2) | Enzyme-specific binding | Tumor cell imaging nih.gov |

| 3-(Furan-2-yl)-N-aryl 5-amino-pyrazole | Cyclooxygenase-1 (COX-1) | Enzyme-specific binding and localization | Live cancer cell imaging nih.gov |

| (Pyrazolin-3-yl) phenyl acrylate | Glutathione | Nucleophilic addition triggering fluorescence | Cellular analyte detection nih.gov |

Exploration in Agrochemical and Industrial Chemical Development (Mechanistic focus, not product efficacy)

The pyrazole ring is a prominent feature in many commercial agrochemicals due to its favorable biological activity and metabolic stability. The mechanistic basis for this lies in the ability of the pyrazole scaffold to mimic or interact with key biological structures in pests and fungi. A derivative containing the 3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety has been identified as a potent fungicide. nih.gov While specific efficacy data is outside the scope, the fungicidal action of such compounds often stems from their ability to inhibit crucial enzymes in the fungal pathogen, such as succinate (B1194679) dehydrogenase (SDHI) or other components of the respiratory chain, disrupting energy production and leading to cell death. The aniline portion of the core molecule provides a convenient point for chemical modification, allowing for the fine-tuning of properties like solubility, systemic transport in plants, and target specificity.

In industrial chemistry, pyrazole derivatives are used as ligands in catalysis. The nitrogen atoms of the pyrazole ring are excellent sigma-donors, enabling them to form stable complexes with transition metals. The development of functionalized tris(pyrazolyl)methane (Tpm) ligands from pyrazole precursors is a key example. mdpi.com These ligands are crucial in creating catalysts for a variety of chemical transformations. The mechanism of action in catalysis is dependent on the specific metal and reaction, but the Tpm ligand's role is to stabilize the metal center, modulate its reactivity, and influence the stereochemistry of the products through its defined three-dimensional structure. mdpi.com

Corrosion Inhibition Studies

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for metals in acidic environments. Studies on the closely related compound 2-(1H-pyrazol-5-yl) aniline have shown its effectiveness in protecting Aluminium-2014 alloy and carbon steel in 1.0 Molar hydrochloric acid solutions. researchgate.netresearchgate.net

The primary mechanism of inhibition is the adsorption of the pyrazole-aniline molecule onto the metal surface. researchgate.netrsc.org This forms a protective barrier that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (N in both the pyrazole and aniline moieties) and the π-electrons of the aromatic rings. These features allow the molecule to coordinate with the vacant d-orbitals of the metal atoms on the surface and also to share electrons, leading to strong adsorption.

Potentiodynamic polarization studies indicate that these compounds typically function as mixed-type inhibitors. researchgate.netrsc.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules block the active sites on the metal surface, thereby reducing the rate of both reactions simultaneously. The formation of this protective film has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM), which show a smoother, less damaged surface on inhibitor-treated metal compared to untreated samples. researchgate.netresearchgate.net The efficiency of inhibition is generally found to increase with the concentration of the inhibitor. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (Example) | Mechanism Type |

| 2-(1H-pyrazol-5-yl) aniline | Aluminium-2014 Alloy | 1M HCl | Concentration-dependent researchgate.netresearchgate.net | Mixed-type; Adsorption researchgate.net |

| 2-(1H-pyrazol-5-yl) aniline | Carbon Steel | 1M HCl | 94.47% (at 1800 ppm) researchgate.net | Mixed-type; Adsorption researchgate.net |

| 4-amino-N,N-di-(2-pyridylmethyl)-aniline | Mild Steel | 1M HCl | Temperature-dependent rsc.org | Mixed-type; Adsorption (Langmuir isotherm) rsc.org |

In Vitro Mechanistic Studies for Interaction with Biological Macromolecules (e.g., molecular docking for target validation)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target. Numerous in silico studies have explored the interaction of this compound derivatives with various protein targets, providing mechanistic insights into their potential biological activities.

These studies are crucial for rational drug design and for validating biological targets. For example, derivatives have been designed and evaluated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in type 2 diabetes. chemmethod.com Molecular docking of these derivatives into the active site of DPP-IV (PDB ID: 3WQH) revealed docking scores superior to the native ligand, suggesting a higher potential to inhibit the enzyme's activity. chemmethod.com